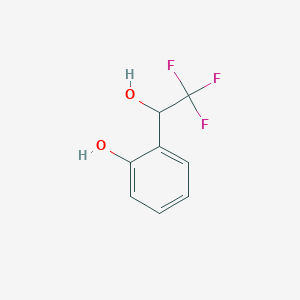
2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
Cat. No. B8816263
M. Wt: 192.13 g/mol
InChI Key: MHTGXMCWGPMOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06541674B2
Procedure details


9.3 g (100 mmol) of phenol and 3.9 g (25 mmol) of 75% fluoral hydrate are introduced into a 100 ml reactor. 5.0 g of hydrotalcite Mg6Al2(O4)16.4H2O are added. The mixture is heated at 100° C. for 5 hours. After treating the reaction medium according to the protocol described in Example 1, a yield of 88% of the corresponding alcohol is obtained with an ortho/para ratio equal to 1.


[Compound]
Name
hydrotalcite
Quantity
5 g
Type
reactant
Reaction Step Two

Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](O)([OH:13])[C:9]([F:12])([F:11])[F:10]>>[F:10][C:9]([F:12])([F:11])[CH:8]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])[OH:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(F)(F)F)(O)O
|
Step Two
[Compound]
|
Name
|
hydrotalcite
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After treating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(O)C1=C(C=CC=C1)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
